molecular formula C17H14ClN3OS2 B2357479 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394234-19-6

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Cat. No. B2357479
CAS RN: 394234-19-6
M. Wt: 375.89
InChI Key: WALQHWLHUCOJGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, has been reported . The synthesis started from 4-chlorobenzoic acid and involved six steps: esterification of 4-chlorobenzoic acid with methanol, hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and nucleophilic attack of the amines .

Scientific Research Applications

Herbicidal Activity

A series of propanamides containing 1,3,4-thiadiazole rings have been synthesized and shown to display selective herbicidal activity against certain plants like Brassica campestris L. at specific concentrations. These compounds, due to their selective nature, could be significant in agricultural research and applications (Liu & Shi, 2014).

Antiviral Activity

Research into thiadiazole sulfonamides has indicated that certain derivatives possess anti-tobacco mosaic virus activity. This suggests potential applications in combating plant viruses and could be pivotal in plant pathology and protection (Chen et al., 2010).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performances on iron metal. Such compounds are useful in materials science, especially in the development of corrosion-resistant coatings and materials (Kaya et al., 2016).

Pharmacological Evaluation

Novel thiadiazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents. These findings are significant in medical research, particularly in the development of new drugs for treating inflammation and pain (Shkair et al., 2016).

Matrix Metalloproteinase Inhibition

Certain thiadiazines have been identified as potent inhibitors of matrix metalloproteinases, which are crucial in tissue remodeling and repair. This is particularly relevant in the study of diseases like cancer and arthritis, where these enzymes play a significant role (Schröder et al., 2001).

Antimicrobial and Anticancer Activity

Thiazole derivatives have been found to exhibit antimicrobial and anticancer effects. This has implications in the development of new treatments for infections and cancer, indicating the broad potential of these compounds in therapeutic applications (Viji et al., 2020).

Antiproliferative Agents

Novel thiadiazol derivatives have been synthesized and evaluated as antiproliferative agents, showing cytotoxic activities against various cancer cell lines. This research is crucial in oncology, specifically in the search for new anticancer drugs (Toolabi et al., 2022).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALQHWLHUCOJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

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